5-styryl-2H-1,2,3,4-tetraazole
CAS No.:
Cat. No.: VC16801302
Molecular Formula: C9H8N4
Molecular Weight: 172.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N4 |
|---|---|
| Molecular Weight | 172.19 g/mol |
| IUPAC Name | 5-(2-phenylethenyl)-2H-tetrazole |
| Standard InChI | InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13) |
| Standard InChI Key | UHYGCMNTYAEAHI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C=CC2=NNN=N2 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-[(E)-2-phenylethenyl]-2H-tetrazole, reflects its core structure: a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 5-position with a trans-configured styryl group (Figure 1). The styryl moiety introduces π-conjugation, influencing electronic properties and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₄ |
| Molecular Weight | 172.191 g/mol |
| CAS Registry Number | 220429-71-0 |
| SMILES Notation | C1=CC=C(C=C1)C=CC2=NNN=N2 |
| InChI Key | UHYGCMNTYAEAHI-VOTSOKGWSA-N |
The trans configuration of the styryl group is critical for maintaining planarity, which enhances π-orbital overlap and may impact photophysical behavior .
Synthetic Methodologies
General Tetrazole Synthesis Strategies
While direct synthetic routes to 5-styryl-2H-1,2,3,4-tetrazole are sparsely documented, analogous tetrazole syntheses provide foundational insights. Two primary approaches dominate:
Huisgen Cycloaddition and Modifications
The classic Huisgen [2+3] cycloaddition between nitriles and sodium azide under acidic conditions forms 5-substituted tetrazoles. For example, Demko and Sharpless optimized this method using ZnBr₂ catalysis, achieving high yields . Adapting this to 5-styryl derivatives would require a styryl-containing nitrile precursor, though such substrates are uncommon in literature.
Direct Synthesis of 5-Styryl-2H-Tetrazole
A patented route (undisclosed in open literature) involves the reaction of phenylacetylene with hydrazoic acid (HN₃) under high-pressure conditions, though safety concerns limit practicality . Alternative one-pot methods using styryl azides and nitriles remain unexplored but theoretically viable.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
While experimental spectra are unavailable, predicted¹H NMR signals include:
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Aromatic protons (styryl): δ 7.2–7.4 ppm (multiplet, 5H)
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Vinyl protons (trans): δ 6.5–7.0 ppm (doublet of doublets, J = 16 Hz)
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Tetrazole ring protons: δ 8.0–8.5 ppm (singlet, 1H)
Mass Spectrometry
Electrospray ionization (ESI-MS) would likely show a molecular ion peak at m/z 172.191 ([M+H]⁺), with fragmentation patterns reflecting loss of the styryl group (C₈H₇, m/z 105) .
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from low yields (<50% in pilot studies) and hazardous reagents (e.g., HN₃). Innovations in catalytic cycloadditions or flow chemistry could mitigate these issues .
Unanswered Questions
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